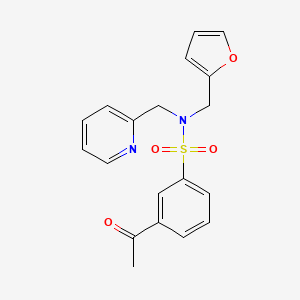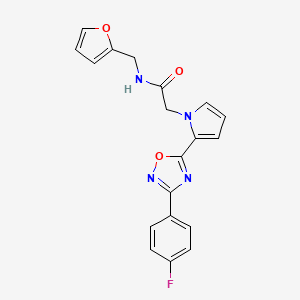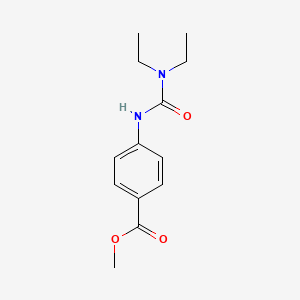
3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring. The furan and pyridine groups are also present in the molecule, making it a heterocyclic compound.
Wirkmechanismus
The mechanism of action of 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate, which is an essential step in many physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its potential as a chemical probe to study the mechanism of action of sulfonamide derivatives. However, one of the limitations is its low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide. One direction is to study its structure-activity relationship and develop new sulfonamide derivatives with improved efficacy and selectivity. Another direction is to study its potential as a therapeutic agent for diseases such as glaucoma, epilepsy, and cancer, which are known to be associated with carbonic anhydrase activity. Additionally, the development of new methods for synthesizing this compound with improved yield and purity could also be a future direction for research.
Synthesemethoden
The synthesis of 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves several steps. The first step is the reaction of 2-pyridinemethanol with furfural in the presence of a catalyst to form furfuryl-2-pyridylmethanol. The second step is the reaction of this intermediate with p-toluenesulfonyl chloride in the presence of a base to form p-toluenesulfonate ester. The third step is the reaction of this ester with acetyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has potential applications in scientific research. One of the major applications is as a chemical probe to study the mechanism of action of sulfonamide derivatives. Sulfonamide derivatives are known to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in many physiological processes. By studying the mechanism of action of this compound, researchers can gain insights into the structure-activity relationship of sulfonamide derivatives and develop new drugs with improved efficacy and selectivity.
Eigenschaften
IUPAC Name |
3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-15(22)16-6-4-9-19(12-16)26(23,24)21(14-18-8-5-11-25-18)13-17-7-2-3-10-20-17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQAYRCRWCGZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)





![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)
![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2915812.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)
![5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2915816.png)
